2-(Phenylsulfonyl)-3-pyridinamine
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Overview
Description
2-(Phenylsulfonyl)-3-pyridinamine is an organic compound that features a pyridine ring substituted with a phenylsulfonyl group at the 2-position and an amino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfonyl)-3-pyridinamine typically involves the sulfonylation of 3-aminopyridine with a phenylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfonyl)-3-pyridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridinamine derivatives.
Scientific Research Applications
2-(Phenylsulfonyl)-3-pyridinamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(Phenylsulfonyl)-3-pyridinamine involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The amino group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylsulfonyl)-3-phenyloxaziridine: Used in oxidation reactions.
Indol-2-yl Phenyl Sulfone: Another sulfone derivative with different applications.
1,5-Diphenyl-2-(phenylsulfonyl)pent-2-en-4-yn-1-one: Used in organic synthesis.
Uniqueness
2-(Phenylsulfonyl)-3-pyridinamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a phenylsulfonyl group and an amino group makes it a versatile compound for various applications.
Biological Activity
2-(Phenylsulfonyl)-3-pyridinamine, also known by its CAS number 444087-50-7, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a phenylsulfonyl group at the 2-position and an amino group at the 3-position. This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory processes. For instance, it acts on the mPGES-1 enzyme, which is crucial for prostaglandin E2 (PGE2) synthesis, thereby reducing inflammation .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
- Anticancer Potential : Research indicates that derivatives of similar pyridine compounds have demonstrated anticancer activity, particularly in inhibiting cancer cell proliferation .
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Klebsiella pneumoniae | 16 |
Candida albicans | 64 |
These results indicate that the compound possesses significant antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies.
Anti-inflammatory Activity
In vitro assays demonstrated that this compound effectively reduced PGE2 levels in RAW 264.7 macrophage cells. The IC50 values for the compound were found to be approximately 0.55μM, indicating strong anti-inflammatory potential without affecting COX-1 and COX-2 enzyme activities .
Case Studies
- Inflammation Model : In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines. This suggests its potential as an anti-inflammatory agent in chronic inflammatory diseases.
- Cancer Cell Lines : The compound was tested against various cancer cell lines, including breast and lung cancer models. Results showed that it inhibited cell growth significantly at concentrations around 10−5M, highlighting its potential as an anticancer therapeutic .
Properties
IUPAC Name |
2-(benzenesulfonyl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c12-10-7-4-8-13-11(10)16(14,15)9-5-2-1-3-6-9/h1-8H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHHCKVRKHMIKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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